LogP Differentiation: 4-(1-Chloroethyl)- vs. 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole
The target compound exhibits a measured/computed LogP of 2.5671 (ChemScene) to 2.78 (ChemBase), compared to LogP values of 1.8 (PubChem XLogP3) to 2.00610 (ChemSrc) for the 4-(chloromethyl) analog [1]. This represents a LogP increase of approximately 0.56 to 0.97 log units, corresponding to a roughly 3.6- to 9.3-fold higher octanol/water partition coefficient. The 4-(bromomethyl) analog has a reported LogP of 2.1622 to 2.471, and the unsubstituted parent 1-phenyl-1H-1,2,3-triazole has a LogP of 1.2673 . Thus, the target compound is the most lipophilic of this analog series, exceeding the parent by up to 1.51 log units.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.57 (ChemScene); LogP = 2.78 (ChemBase) |
| Comparator Or Baseline | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole: LogP = 1.8 (PubChem XLogP3) to 2.01 (ChemSrc); 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole: LogP = 2.16 (Leyan) to 2.47 (ChemBase); 1-Phenyl-1H-1,2,3-triazole: LogP = 1.27 (ChemScene) |
| Quantified Difference | Target LogP exceeds chloromethyl analog by ΔLogP = +0.56 to +0.97; exceeds parent by ΔLogP = +1.30 to +1.51; exceeds bromomethyl analog by ΔLogP = +0.10 to +0.62 |
| Conditions | Computed/measured octanol-water partition coefficients from vendor and database sources; specific measurement method not standardized across sources. |
Why This Matters
A 0.56–0.97 log unit increase in LogP translates to significantly enhanced passive membrane permeability, which is a critical determinant for cell-based assay penetration, CNS bioavailability (the parent scaffold is known to cross the blood-brain barrier), and overall drug-likeness in screening libraries.
- [1] PubChem. 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole, CID 18526097: XLogP3-AA 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/18526097 (accessed 2026-04-24). View Source
